molecular formula C6H5ClO2S B1587750 3-Chloro-4-methylthiophene-2-carboxylic acid CAS No. 229342-86-3

3-Chloro-4-methylthiophene-2-carboxylic acid

Cat. No.: B1587750
CAS No.: 229342-86-3
M. Wt: 176.62 g/mol
InChI Key: LCMXOGJHXOFWNQ-UHFFFAOYSA-N
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Description

“3-Chloro-4-methylthiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 229342-86-3 . It has a molecular weight of 176.62 and its IUPAC name is 3-chloro-4-methyl-2-thiophenecarboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H5ClO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Scientific Research Applications of 3-Chloro-4-methylthiophene-2-carboxylic acid

  • Synthesis of Novel Compounds

    • This compound is used in the synthesis of various compounds. For instance, it plays a role in the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, leading to the formation of thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007).
  • Fabric Dyeing Applications

    • This chemical has been utilized in the production of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, derived from thiophene, exhibit good fastness properties and are used to create a range of colors on fabrics (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
  • Pharmaceutical and Agrochemical Synthesis

    • This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. A notable example is its use in preparing 2-Chloro-5-methylthiophene, which is a key intermediate in these industries (Yang, 2010).
  • Thermodynamic Studies

    • The thermodynamic properties of derivatives of this compound, such as solubility and enthalpies of fusion, have been studied in various solvents. This research is crucial for understanding the physical and chemical behavior of these compounds in different environments (Sobechko, Horak, Dibrivnyi, Obushak, & Goshko, 2019).
  • Electronic and Solar Cell Applications

    • Research on conducting polymer dyes, including derivatives of thiophene such as this compound, has implications for solar cell technology. These studies focus on the charge-transfer processes and optimization of cell efficiency (Yoon, Kim, Yoon, Won, & Shim, 2011).
  • Corrosion Inhibition

    • Compounds derived from this compound, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been studied for their potential as corrosion inhibitors in acidic media, highlighting their utility in industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
  • Antibacterial Activity

    • The antibacterial properties of derivatives of this compound have been explored, showing potential in the development of new antimicrobial agents (2021)

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-chloro-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMXOGJHXOFWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404938
Record name 3-chloro-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229342-86-3
Record name 3-chloro-4-methylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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